molecular formula C20H22N2OS B5513257 N-cycloheptyl-10H-phenothiazine-10-carboxamide

N-cycloheptyl-10H-phenothiazine-10-carboxamide

Cat. No.: B5513257
M. Wt: 338.5 g/mol
InChI Key: RWDJVMGSMCBAPN-UHFFFAOYSA-N
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Description

N-cycloheptyl-10H-phenothiazine-10-carboxamide is a compound belonging to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-cycloheptylphenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c23-20(21-15-9-3-1-2-4-10-15)22-16-11-5-7-13-18(16)24-19-14-8-6-12-17(19)22/h5-8,11-15H,1-4,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDJVMGSMCBAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with cycloheptylamine and a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and control the reaction parameters ensures consistent product quality and yield. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

N-cycloheptyl-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and oxidative stress-related conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-10H-phenothiazine-10-carboxamide involves its interaction with cellular components to inhibit lipid peroxidation and nitric oxide consumption. This action helps protect brain tissue against oxidative stress, which is a key factor in numerous disease states. The compound’s ability to inhibit lipid peroxidation is linked to its interaction with the enzyme glutathione peroxidase 4 (GPX4), which catalyzes the reduction of lipid peroxides to alcohols .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
  • 10-acetyl-N,N,N,N-tetramethyl-10H-phenothiazine-3,7-diamine
  • 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine

Uniqueness

N-cycloheptyl-10H-phenothiazine-10-carboxamide stands out due to its unique cycloheptyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

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